molecular formula C3H8ClNS B153559 Thiazolidine hydrochloride CAS No. 14446-47-0

Thiazolidine hydrochloride

Cat. No.: B153559
CAS No.: 14446-47-0
M. Wt: 125.62 g/mol
InChI Key: MPGQQQKGAXDBDN-UHFFFAOYSA-N
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Description

Thiazolidine hydrochloride is a heterocyclic organic compound containing a five-membered ring with both sulfur and nitrogen atoms.

Mechanism of Action

Target of Action

Thiazolidine hydrochloride primarily targets 1,2-aminothiols . These are naturally present in proteins as N-terminal cysteine . The compound’s interaction with these targets has enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Mode of Action

This compound interacts with its targets through a condensation reaction . This reaction involves 1,2-aminothiols and aldehydes to form thiazolidine . This bio-conjugation reaction is interesting and has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .

Biochemical Pathways

The biochemical pathways affected by this compound involve the condensation reaction between 1,2-aminothiols and aldehydes . This reaction results in the formation of thiazolidine . The downstream effects of this pathway include the development of antibody-drug conjugates, protection of N-terminal cysteines, and the development of cyclic peptides .

Pharmacokinetics

The pharmacokinetics of this compound involve its fast reaction kinetics with 1,2-aminothiols . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of this compound .

Result of Action

The result of this compound’s action is the formation of a thiazolidine product . The efficiency of such a reaction towards chemical ligation has also been demonstrated by coupling peptides with small molecule models as well as oligonucleotides .

Action Environment

The action of this compound is influenced by the physiological environment . The reaction kinetics between 1,2-aminothiols and aldehydes are fast under physiological conditions . It is generally believed that the reaction requires acidic ph and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions .

Biochemical Analysis

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Thiazolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thiazolidine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-thiazolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS.ClH/c1-2-5-3-4-1;/h4H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGQQQKGAXDBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and formula of IOTH?

A: IOTH (C3H5N2OSCl) is a planar molecule except for the chlorine atom. [, ] The crystal structure has been determined through X-ray diffraction, revealing orthorhombic crystals with space group Pbca. [, ]

Q2: How does IOTH interact with biological targets?

A: Research suggests that IOTH exhibits inhibitory activity against Bacillus pasteurii urease. [] Molecular docking studies indicate a strong binding affinity between IOTH and the enzyme's active site, surpassing the binding energy of the standard drug acetohydroxamic acid. [] This interaction potentially disrupts the enzyme's function, leading to downstream effects on bacterial metabolism.

Q3: Has computational chemistry been used to study IOTH?

A: Yes, Density Functional Theory (DFT) calculations utilizing the B3LYP method and 6-311+G(2d,p) basis set have been employed to investigate IOTH's electronic structure and properties. [] These calculations provided insights into the compound's frontier molecular orbitals, electrostatic potential map, and non-linear optical properties. [] Additionally, SwissADME was used to assess its drug-likeness. []

Q4: What is known about the structure-activity relationship (SAR) of thiazolidine derivatives?

A: While specific SAR data for IOTH is limited in the provided research, studies on related 3-[(alkylthio)alkyl]thiazolidine hydrochlorides show that variations in the alkyl chain length influence their anti-radiation properties. [] This suggests that structural modifications within this class of compounds can significantly impact their biological activity and potential applications.

Q5: Are there any promising applications for thiazolidine derivatives in medicinal chemistry?

A5: Research suggests potential applications for thiazolidine derivatives in various areas:

  • Radioprotective Agents: 3-[(alkylthio)alkyl]thiazolidines exhibit promising anti-radiation activity, particularly when administered orally. [] This suggests their potential use in mitigating radiation-induced damage.
  • Intestinal Injury Protection: A zingerone derivative, structurally modified into a thiazolidine hydrochloride (TZC01), demonstrated protective effects against radiation-induced intestinal injury in mice. [] TZC01 promoted crypt cell proliferation and differentiation, indicating its potential therapeutic use in mitigating gastrointestinal side effects of radiotherapy.

Q6: What analytical techniques are employed in characterizing and quantifying thiazolidine hydrochlorides?

A: X-ray diffraction has been instrumental in elucidating the crystal structure of IOTH. [, ] This technique provides detailed information about the compound's molecular geometry and arrangement within the crystal lattice. Further research likely employs techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation and purity assessment.

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